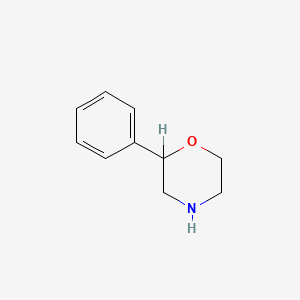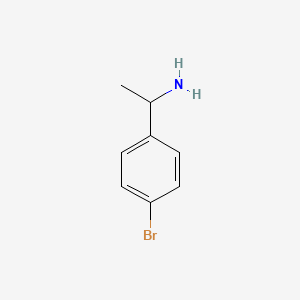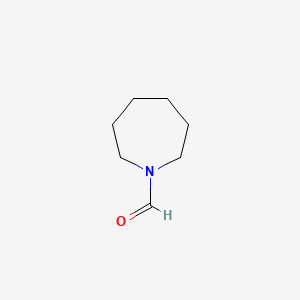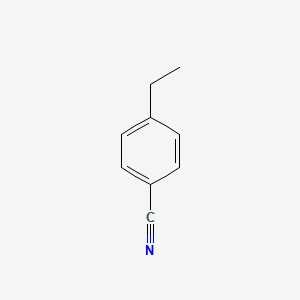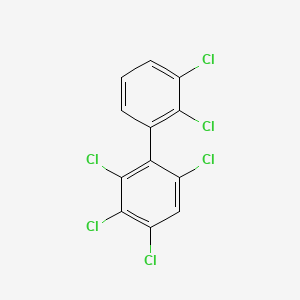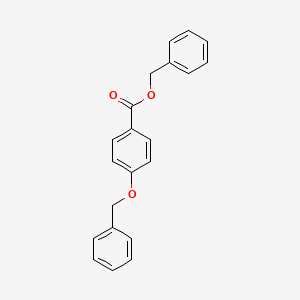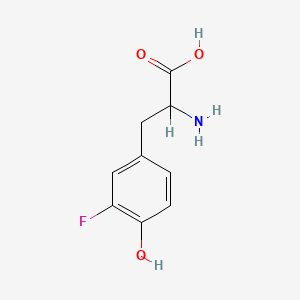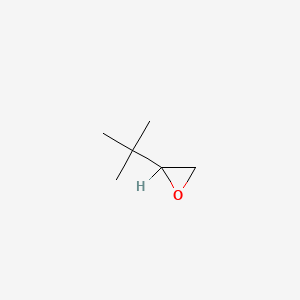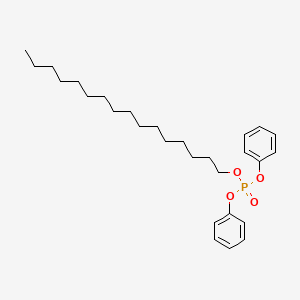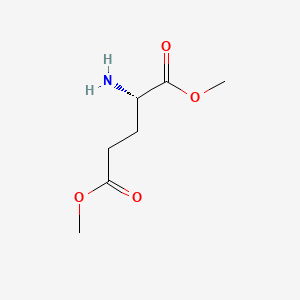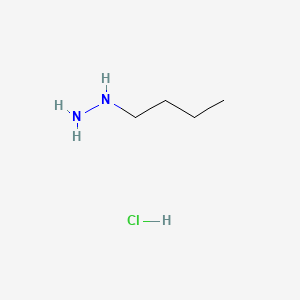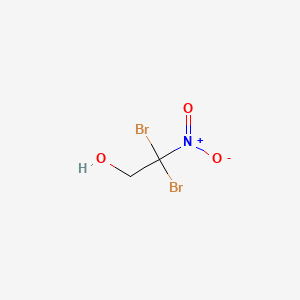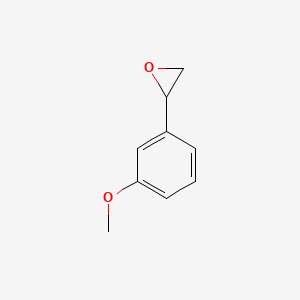
2-(3-Methoxyphenyl)oxirane
概要
説明
The compound “2-(3-Methoxyphenyl)oxirane” is a type of oxirane, which is an epoxide compound characterized by a three-membered cyclic ether structure. The presence of the 3-methoxyphenyl group suggests aromaticity and potential for various chemical interactions due to the methoxy substituent.
Synthesis Analysis
The synthesis of oxirane derivatives can be achieved through various methods. For instance, oxiranes can be synthesized from 1,2- or 1,3-halohydrins using organoantimony(V) alkoxide, which allows for the formation of oxiranes bearing an ester moiety without undergoing solvolysis . Additionally, the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a related compound, involves the treatment of methyl (E)-4-methoxycinnamate with chiral dioxirane, indicating that similar oxirane compounds can be synthesized using chiral reagents .
Molecular Structure Analysis
The molecular structure of oxirane compounds can be complex and is often studied using spectroscopic methods. For example, the synthesis and study of a related compound showed that the molecular structure and spectroscopic properties can be calculated using density functional theory (DFT) with satisfactory correlation to experimental values . This suggests that the molecular structure of “2-(3-Methoxyphenyl)oxirane” could also be analyzed using similar theoretical methods to predict its properties.
Chemical Reactions Analysis
Oxiranes are known to undergo various chemical reactions, particularly ring-opening reactions. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane reacts with α-chiral primary and secondary amines through a regioselective ring-opening, which can be used for chiral resolution of amines . The photochemistry of oxiranes can also involve C–C cleavage, as seen in the case of 2,3-bis(p-methoxyphenyl)oxirane, which rearranges to carbonyl compounds upon irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxirane compounds are influenced by their molecular structure. For instance, the ring-opening polymerization of a 2,3-disubstituted oxirane can lead to a polymer with a stiff, stretched conformation due to π-stacked structures between side-chain carbonyl and aromatic groups . The presence of methoxy and phenyl groups in “2-(3-Methoxyphenyl)oxirane” would likely contribute to its physical properties, such as solubility and boiling point, as well as its reactivity in various chemical reactions.
科学的研究の応用
Polymer Synthesis and Properties :
- Merlani et al. (2015) described the synthesis and polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, resulting in polymers with stiff, stretched conformations and potential for intramolecular charge transfer interactions (Merlani et al., 2015).
- Cho and Noh (2013) reported on the synthesis of poly(epichlorohydrin-co-2-(methoxymethyl)oxirane) with applications in materials science, particularly regarding its thermal properties (Cho & Noh, 2013).
Kinetic Studies and Reaction Mechanisms :
- Mohan et al. (2006) measured the reaction rates of 2-(4-methoxyphenyl)oxirane in water, providing insights into kinetic deuterium isotope effects and reaction mechanisms (Mohan, Ukachukwu, & Whalen, 2006).
Pharmaceutical Synthesis and Biological Activity :
- Merlani et al. (2022) conducted enzymatic synthesis leading to oligomer analogues of medicinal biopolymers, showing antimicrobial activity against pathogenic strains (Merlani et al., 2022).
- Dotsenko et al. (2016) explored the synthesis of oxirane-2,2-dicarboxamides, including 3-(4-methoxyphenyl)oxirane-2,2-dicarboxamide, which showed potential as a plant growth regulator (Dotsenko et al., 2016).
Analytical and Computational Chemistry :
- De Paoli et al. (2013) conducted a study involving the identification of 2-(3-Methoxyphenyl)oxirane-related compounds using various analytical techniques (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Material Science and Electrochemistry :
- Zhang et al. (2014) investigated poly(3,4‐ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide, showing enhanced electrochromic properties, which are relevant in material science applications (Zhang et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(3-methoxyphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-10-8-4-2-3-7(5-8)9-6-11-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUUWUSPXYGGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311048 | |
| Record name | 2-(3-Methoxyphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)oxirane | |
CAS RN |
32017-77-9 | |
| Record name | 2-(3-Methoxyphenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32017-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxystyrene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032017779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, (3-methoxyphenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Methoxyphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYSTYRENE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ER773919C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

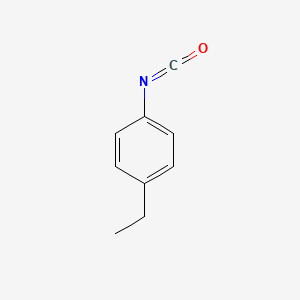
![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)
